4-(pentanoylamino)-N-[2-(trifluoromethyl)phenyl]benzamide
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Overview
Description
4-(pentanoylamino)-N-[2-(trifluoromethyl)phenyl]benzamide is a synthetic organic compound characterized by the presence of a trifluoromethyl group and a benzamide structure. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(pentanoylamino)-N-[2-(trifluoromethyl)phenyl]benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 2-(trifluoromethyl)aniline with benzoyl chloride under basic conditions.
Introduction of the Pentanoylamino Group: The pentanoylamino group is introduced via an amide coupling reaction, where pentanoic acid is reacted with the benzamide core in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-(pentanoylamino)-N-[2-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, particularly under the influence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various functional groups replacing the trifluoromethyl group.
Scientific Research Applications
4-(pentanoylamino)-N-[2-(trifluoromethyl)phenyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-(pentanoylamino)-N-[2-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The benzamide structure can form hydrogen bonds with proteins, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-(pentanoylamino)-N-[2-(trifluoromethyl)phenyl]benzamide is unique due to its combination of a trifluoromethyl group and a pentanoylamino group attached to a benzamide core. This unique structure imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C19H19F3N2O2 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
4-(pentanoylamino)-N-[2-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C19H19F3N2O2/c1-2-3-8-17(25)23-14-11-9-13(10-12-14)18(26)24-16-7-5-4-6-15(16)19(20,21)22/h4-7,9-12H,2-3,8H2,1H3,(H,23,25)(H,24,26) |
InChI Key |
PRWBVRKSHVJOGO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(F)(F)F |
Origin of Product |
United States |
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